molecular formula C18H30O3 B3327989 Macaene CAS No. 405906-96-9

Macaene

Cat. No.: B3327989
CAS No.: 405906-96-9
M. Wt: 294.4 g/mol
InChI Key: YVWMHFYOIJMUMN-CYZWUHAYSA-N
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Mechanism of Action

Target of Action

Macaene, also known as 5-Oxo-6E,8E-octadecadienoic acid, primarily targets the endocannabinoid system in the brain and body . This system plays a crucial role in regulating various physiological and cognitive processes, including fertility, pregnancy, pre-and postnatal development, various activity of the immune system, appetite, pain-sensation, mood, and memory .

Mode of Action

This compound works by preserving and increasing the levels of our own natural endocannabinoids, like anandamide (our bliss molecule), by inhibiting an enzyme called FAAH (fatty acid amide hydrolase) that usually breaks it down . As this compound and anandamide have a similar chemical structure, they confuse the enzyme and slow the breakdown of natural anandamide, meaning the brain maintains higher and more resilient levels of anandamide for longer .

Biochemical Pathways

The formation of the main bio-active macamides, a class of compounds that includes this compound, results from a biochemical reaction that occurs during the traditional drying and heating of maca . This process is essential to creating a medicinal grade powder .

Pharmacokinetics

The dose required for activity varies depending on the body weight, metabolism, and other factors like stress levels of the person .

Result of Action

The result of this compound’s action is a reduction in the negative impacts of stress and a balance in natural endocrine function . It also has the ability to regulate countless processes in the body including hormone production, pain sensation, metabolism, neurotransmitter production (serotonin), energy production, adrenal function, and much more .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the shamans of Peru claimed that maca was only medicinal once dry and needed to be cooked to ‘unlock the medicine’ . Scientific studies have now shown that the formation of the main bio-active macamides actually results from a biochemical reaction that occurs during the traditional drying and heating of maca .

Chemical Reactions Analysis

Types of Reactions

Macaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its properties in different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological activities .

Scientific Research Applications

Macaene has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a bioactive compound.

    Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: In medicine, this compound is explored for its potential therapeutic effects, including enhancing endurance, improving reproductive health, and providing neuroprotection.

    Industry: In the industry, this compound is used in the production of dietary supplements and functional foods due to its various health benefits.

Comparison with Similar Compounds

Macaene is unique compared to other similar compounds due to its specific bioactivity and origin. Similar compounds include:

    Macamide: Another bioactive compound found in maca, known for its pharmacological activities.

    Glucosinolates: Found in other Brassicaceae family plants, these compounds also have various health benefits but differ in their chemical structure and bioactivity.

    Alkaloids: A broad class of compounds found in many plants, including maca, with diverse pharmacological activities.

This compound stands out due to its specific interaction with the endocannabinoid system and its unique presence in the maca plant.

Properties

IUPAC Name

(6E,8E)-5-oxooctadeca-6,8-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMHFYOIJMUMN-CYZWUHAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405906-96-9
Record name Macaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405906969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MACAENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28870H68FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Macaene and where is it found?

A1: this compound, also known as 5-Oxo-6E,8E-octadecadienoic acid, is a unique acyclic keto acid found in the Andean crop Maca (Lepidium meyenii Walpers). [, , ] Maca is a member of the Brassicaceae family, primarily cultivated for its nutritious hypocotyl, traditionally used as food and medicine. [, ]

Q2: Are there different types of Maca?

A2: Yes, Maca hypocotyls display various colors ranging from white to black, and each color type can have different biological effects due to varying concentrations of bioactive metabolites. [, ] For instance, yellow Maca is the most common and is commercially preferred. []

Q3: What other bioactive compounds are found in Maca besides this compound?

A3: Maca contains a complex mixture of bioactive compounds, including macamides, glucosinolates, alkaloids, sterols, polyphenols, and fatty acids. [, , , , ] The concentration of these compounds can vary depending on factors like the color type of Maca, environmental conditions, and cultivation history. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound (5-Oxo-6E,8E-octadecadienoic acid) is an unusual acyclic keto acid. [] It has a long hydrocarbon chain with 18 carbon atoms, a keto group at the 5th carbon, and two double bonds in the trans configuration at positions 6 and 8. []

Q5: Has the phytotoxic activity of this compound been investigated?

A5: Interestingly, while Maca itself is consumed as food and medicine, a study investigating phytotoxic metabolites produced by the oak pathogen Discula quercina found that this compound, isolated from the fungus, did not exhibit phytotoxic activity even at high concentrations. []

Q6: Are there established analytical methods for detecting this compound and other Maca constituents?

A6: Yes, researchers have developed various analytical methods for identifying and quantifying Maca's bioactive components, including this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) and evaporative light scattering detection (ELSD) are commonly employed techniques. [, ] These methods allow for the separation and quantification of this compound, macamides, and phytosterols. [] Additionally, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) techniques have been used to identify and characterize functional constituents in Maca, including Macaenes and Macamides. []

Q7: Have there been studies looking at the geographic origin of Maca and its chemical composition?

A7: Yes, a study investigating Maca cultivated in twenty different regions of Tibet analyzed the total content of ten main macamides and two main macaenes using HPLC and UHPLC-ESI-Q-TOF-MS/MS. [] Results indicated that the geographical origin significantly impacted the accumulation of active macamides in Maca, suggesting a potential link between origin and the plant's phytochemical profile. []

Q8: Are there any studies comparing the chemical composition of Maca from different regions?

A8: Researchers have utilized chemometric methods like Hierarchical Cluster Analysis (HCA) to analyze the variations in this compound and macamide content in Maca samples from different origins. [] This approach allows for the differentiation and classification of Maca based on its chemical composition, providing insights into the influence of geographical origin on the plant's chemical profile. []

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